molecular formula C18H24N4O10 B8564118 Zanamivir Azide Triacetate Methyl Ester

Zanamivir Azide Triacetate Methyl Ester

Cat. No. B8564118
M. Wt: 456.4 g/mol
InChI Key: ANKWFOHGBMGGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993789B2

Procedure details

To a reaction vessel, 55 g of methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, 500 ml of denatured alcohol and 100 ml of water was added under stirring at room temperature. To the reaction mass 14 g ammonium chloride and 18 g zinc dust was added. The reaction mixture was stirred at 20° C.-30° C. for 30 minutes. On completion of reaction, the reaction mass was cooled to 10° C. and then filtered through hyflo. The filtrate was concentrated under vacuum to obtain a solid product which was then dissolved in about 200 ml of methylene dichloride. The organic layer was filtered and concentrated to yield 52 g of solid title compound, dried under vacuum (yield—94%, HPLC purity—96%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH:10]([CH:11]([O:22][C:23](=[O:25])[CH3:24])[CH:12]([O:18][C:19](=[O:21])[CH3:20])[CH2:13][O:14][C:15](=[O:17])[CH3:16])[O:9][C:8]([C:26]([O:28][CH3:29])=[O:27])=[CH:7][CH:6]1[N:30]=[N+]=[N-])(=[O:3])[CH3:2].O.[Cl-].[NH4+]>C(Cl)Cl.[Zn]>[C:1]([NH:4][CH:5]1[CH:10]([CH:11]([O:22][C:23](=[O:25])[CH3:24])[CH:12]([O:18][C:19](=[O:21])[CH3:20])[CH2:13][O:14][C:15](=[O:17])[CH3:16])[O:9][C:8]([C:26]([O:28][CH3:29])=[O:27])=[CH:7][CH:6]1[NH2:30])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)NC1C(C=C(OC1C(C(COC(C)=O)OC(C)=O)OC(C)=O)C(=O)OC)N=[N+]=[N-]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
18 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C.-30° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
On completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered through hyflo
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a solid product which
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1C(C=C(OC1C(C(COC(C)=O)OC(C)=O)OC(C)=O)C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993789B2

Procedure details

To a reaction vessel, 55 g of methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, 500 ml of denatured alcohol and 100 ml of water was added under stirring at room temperature. To the reaction mass 14 g ammonium chloride and 18 g zinc dust was added. The reaction mixture was stirred at 20° C.-30° C. for 30 minutes. On completion of reaction, the reaction mass was cooled to 10° C. and then filtered through hyflo. The filtrate was concentrated under vacuum to obtain a solid product which was then dissolved in about 200 ml of methylene dichloride. The organic layer was filtered and concentrated to yield 52 g of solid title compound, dried under vacuum (yield—94%, HPLC purity—96%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH:10]([CH:11]([O:22][C:23](=[O:25])[CH3:24])[CH:12]([O:18][C:19](=[O:21])[CH3:20])[CH2:13][O:14][C:15](=[O:17])[CH3:16])[O:9][C:8]([C:26]([O:28][CH3:29])=[O:27])=[CH:7][CH:6]1[N:30]=[N+]=[N-])(=[O:3])[CH3:2].O.[Cl-].[NH4+]>C(Cl)Cl.[Zn]>[C:1]([NH:4][CH:5]1[CH:10]([CH:11]([O:22][C:23](=[O:25])[CH3:24])[CH:12]([O:18][C:19](=[O:21])[CH3:20])[CH2:13][O:14][C:15](=[O:17])[CH3:16])[O:9][C:8]([C:26]([O:28][CH3:29])=[O:27])=[CH:7][CH:6]1[NH2:30])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)NC1C(C=C(OC1C(C(COC(C)=O)OC(C)=O)OC(C)=O)C(=O)OC)N=[N+]=[N-]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
18 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C.-30° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
On completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered through hyflo
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a solid product which
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1C(C=C(OC1C(C(COC(C)=O)OC(C)=O)OC(C)=O)C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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